6-Fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
6-Fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core substituted with a fluorine atom, a methyl group, and a piperidine ring, along with an oxadiazole moiety attached to a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups onto the quinoline core.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential bioactivity could be explored for developing new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Industry: It may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-Fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares the fluorine and piperidine substituents but has a different core structure.
4-fluoro-3-methylphenylboronic acid: This compound contains a fluorine and methyl group on a phenyl ring, similar to the substituents on the quinoline core.
Uniqueness
6-Fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its combination of a quinoline core with an oxadiazole moiety and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-15-8-4-5-9-16(15)23-26-24(31-27-23)18-14-28(2)20-13-21(29-10-6-3-7-11-29)19(25)12-17(20)22(18)30/h4-5,8-9,12-14H,3,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWGPQAPIWAEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C4=CC(=C(C=C4C3=O)F)N5CCCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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